molecular formula C11H21NO3 B2630013 (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine CAS No. 88790-38-9

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine

Cat. No.: B2630013
CAS No.: 88790-38-9
M. Wt: 215.293
InChI Key: MXPOLUPSEVGAAS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile biological and chemical properties. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-pyrrolidone.

    Protection: The nitrogen atom of (S)-2-pyrrolidone is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Reduction: The carbonyl group of the protected pyrrolidone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH4).

    Hydroxyethylation: The resulting (S)-1-Boc-2-hydroxypyrrolidine is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: TFA in dichloromethane (DCM) at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: (S)-1-Boc-2-(2-oxoethyl)pyrrolidine.

    Reduction: (S)-2-(2-hydroxyethyl)pyrrolidine.

    Substitution: (S)-1-Boc-2-(2-alkoxyethyl)pyrrolidine.

Scientific Research Applications

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can act as a ligand for enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-2-(2-aminoethyl)pyrrolidine
  • (S)-1-Boc-2-(2-methoxyethyl)pyrrolidine
  • (S)-1-Boc-2-(2-chloroethyl)pyrrolidine

Uniqueness

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is unique due to its hydroxyethyl substituent, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of LAH (0.94 g, 24.69 mmol) in dry THF (100 mL) was added solution of compound 36 (3.0 g 12.34 mmol) in THF (40 mL) at 0° C. and stirred at rt for 16 hours. The reaction mixture was quenched with brine solution and filtered through a Celite® bed. The organic layer was dried over anhydrous Na2SO4 and evaporated. The crude was purified by Combiflash® chromatography eluting with 2-3% of methanol-DCM to provide liquid compound 37.
Name
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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